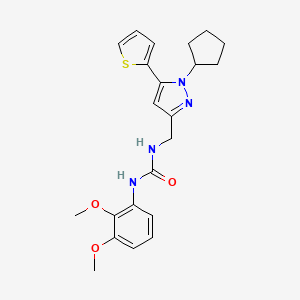

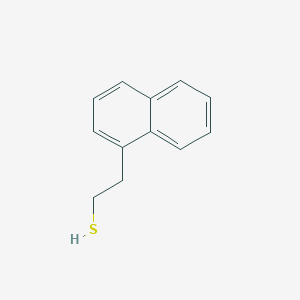

![molecular formula C15H15N3O3 B2581492 (3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448130-43-5](/img/structure/B2581492.png)

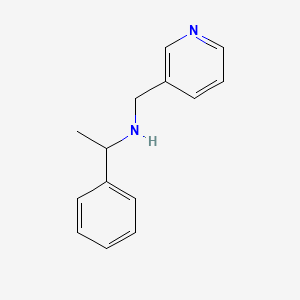

(3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound. It is part of a class of compounds known as 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives . These compounds have been studied for their potential as ATR inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves the use of microwave techniques . For example, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .

Molecular Structure Analysis

The molecular structure of similar compounds has been well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and hydrazine monohydrate was refluxed in ethanol for 1 hour .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound was reported as a yellow solid with a melting point of 287–288 °C .

科学的研究の応用

Intramolecular C–H Arylation

The compound can be involved in the cyclization of 5,6-diarylpyrrolo[3,4-d]pyrimidine-2,4-diones containing a halogen atom in the ortho-position of one of the aryl rings. This process, known as intramolecular C–H arylation, is catalyzed by Ru (II) complexes .

Synthesis of Pyrrolophenanthridines

The compound can be used in the synthesis of pyrrolophenanthridines, which are studied as medical and biological objects .

Development of New Anti-TB Compounds

The compound can be used in the development of new anti-TB compounds. A derivative of the compound was found to be a potent, competitive inhibitor of Purine Nucleoside Phosphorylase (PNP) with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Potential T-Cell Selective Immunosuppressive Agent

The compound can be developed as a potential T-cell selective immunosuppressive agent. It was found to be selectively cytotoxic to human MOLT-4 (T cell) but non-toxic to MGL-8 (B cell) lymphoblasts .

Synthesis of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

The compound can be used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems .

Synthesis of Pyrrolo[1,2-f]phenanthridine Derivatives

The compound can be used in the synthesis of pyrrolo[1,2-f]phenanthridine derivatives. These derivatives are obtained based on the reaction studied .

作用機序

将来の方向性

特性

IUPAC Name |

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(3,4-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-20-13-4-3-10(5-14(13)21-2)15(19)18-7-11-6-16-9-17-12(11)8-18/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHKRMGBADLCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CC3=CN=CN=C3C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

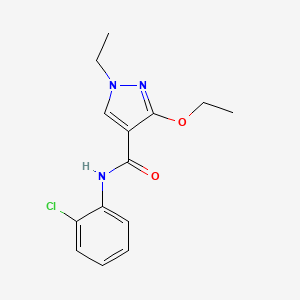

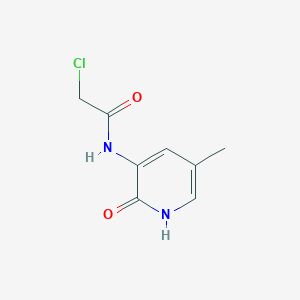

![6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2581412.png)

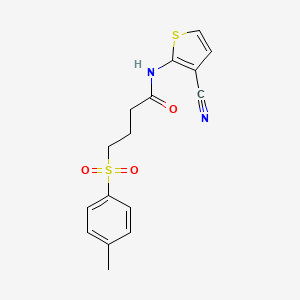

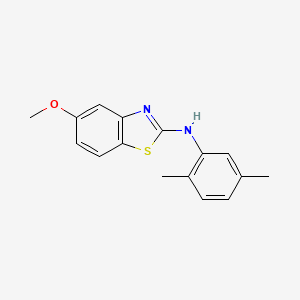

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2581418.png)

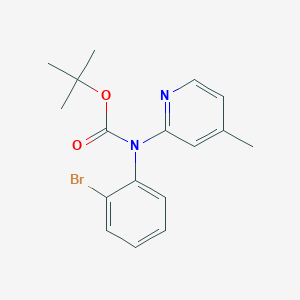

![1-(4-benzylpiperidin-1-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2581423.png)

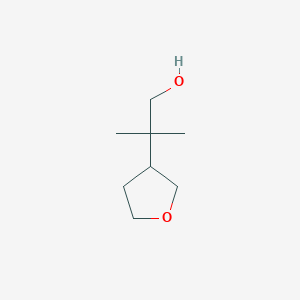

![4-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2581425.png)

![1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2581432.png)